2-(1-Hydroxy-1H-indol-3-yl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
3289-81-4 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(1-hydroxyindol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)5-7-6-11(14)9-4-2-1-3-8(7)9/h1-4,6,14H,5H2,(H,12,13) |
InChI Key |
LPNFRIOADLYECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2O)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 1 Hydroxy 1h Indol 3 Yl Acetic Acid and Its Analogs
Strategies for the Preparation of Indole-3-Acetic Acid Scaffold
The construction of the fundamental indole-3-acetic acid framework can be achieved through a variety of synthetic approaches, ranging from historical name reactions to modern catalytic methods.
Classical and Modern Synthetic Routes
Classical methods for synthesizing the indole-3-acetic acid scaffold have been well-established for over a century. The Fischer indole (B1671886) synthesis is a prominent example, involving the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. researchgate.net For the synthesis of indole-3-acetic acid, glutamic acid can be used as a precursor to the required aldehyde. researchgate.net
Another traditional approach involves the reaction of indole with glycolic acid in the presence of a base at high temperatures (250 °C). researchgate.netwikipedia.org Additionally, methods starting from indole-3-acetonitrile (B3204565) followed by hydrolysis have been developed. researchgate.net
Modern synthetic chemistry has introduced more sophisticated and efficient methods. Palladium-catalyzed reactions have emerged as powerful tools for constructing the indole ring. For instance, a cascade Tsuji-Trost reaction followed by a Heck coupling of N-tosyl-o-bromoanilines with 4-acetoxy-2-butenoic acid derivatives provides a direct route to various substituted indole-3-acetic acid derivatives. rsc.org This methodology offers a valuable alternative for creating diverse IAA analogs. rsc.org Other transition metals like rhodium and copper have also been utilized in catalytic indole syntheses. acs.orgresearchgate.net
More recently, chemo-enzymatic methods have been developed for a green and efficient synthesis of indole-3-acetic acid. One such approach utilizes a cascade reaction involving the oxidative decarboxylation of L-tryptophan catalyzed by tryptophan 2-monooxygenase (TMO), followed by an acid-catalyzed hydrolysis of the intermediate, indole-3-acetamide (B105759). rsc.org This continuous-flow process demonstrates a sustainable alternative to traditional chemical syntheses. rsc.org
| Synthetic Route | Starting Materials | Key Features | Reference(s) |
| Fischer Indole Synthesis | Phenylhydrazine, Glutamic acid | Classical, acid-catalyzed | researchgate.netwikipedia.org |
| Indole and Glycolic Acid | Indole, Glycolic acid | High temperature, base-mediated | researchgate.netwikipedia.org |
| Palladium-Catalyzed Cascade | N-Tosyl-o-bromoanilines, 4-Acetoxy-2-butenoic acid derivatives | Modern, catalytic, one-pot | rsc.org |
| Chemo-enzymatic Synthesis | L-Tryptophan | Green chemistry, continuous-flow | rsc.org |
Functional Group Interconversions on the Indole Ring and Side Chain
Once the indole-3-acetic acid scaffold is assembled, further modifications can be made to the indole ring and the acetic acid side chain. The carboxylic acid group of the side chain is a versatile handle for various transformations. For example, it can be converted into an amide by reaction with an amine using a coupling reagent like propylphosphonic anhydride (B1165640) (T3P). unmc.edu This allows for the synthesis of a diverse library of indole-3-acetic acid derivatives. unmc.edu
The carboxylic acid can also be esterified to the corresponding methyl ester (methyl indole-3-acetate). nih.gov This transformation is not only a common protecting group strategy but also facilitates further reactions. The resulting ester can then be converted to N,N-dimethyl-indole-3-acetamide by reaction with dimethylamine. mdma.ch
Functionalization of the indole ring itself is also a key strategy. For instance, C-H borylation catalyzed by iridium can selectively introduce a boryl group at the C3 position of N-Boc protected indoles, which can then be further functionalized. nih.gov
Specific Approaches to N1-Hydroxylated Indole Derivatives
The introduction of a hydroxyl group at the N1-position of the indole ring imparts unique chemical reactivity to the molecule.
Introduction of the Hydroxyl Group at the N1-Position
A general and effective method for the synthesis of N-hydroxyindoles involves the reductive cyclization of nitro precursors . For example, 2-nitrostyrenes can undergo a base-mediated cyclization to afford N-hydroxyindoles. nih.gov Similarly, a new synthetic route provides access to a range of polyfunctionalized N-hydroxyindoles through the reduction of aromatic nitro compounds to hydroxylamines, which then undergo intramolecular condensation to form α,β-unsaturated nitrones. These intermediates are subsequently trapped by nucleophiles in a 1,5-addition reaction to yield the desired N-hydroxyindoles. nih.gov
Another approach involves the direct oxidation of the indole N-H bond . However, this can be challenging due to the sensitivity of the indole ring to oxidative conditions. The oxidation of indole-3-acetic acid by plant peroxidases has been studied, which leads to the formation of oxindole-3-acetic acid, and subsequently, 7-hydroxyoxindole-3-acetic acid derivatives. nih.gov While this demonstrates biological N-hydroxylation, chemical methods for the direct and selective N1-hydroxylation of the indole-3-acetic acid scaffold are less common.
| Method | Precursor | Key Transformation | Reference(s) |
| Reductive Cyclization | 2-Nitrostyrenes | Base-mediated cyclization | nih.gov |
| Reductive Cyclization/Condensation | Aromatic nitro ketoesters | Formation of α,β-unsaturated nitrones and subsequent nucleophilic addition | nih.gov |
| Enzymatic Oxidation | Indole-3-acetic acid | Peroxidase-catalyzed oxidation | nih.gov |
Protecting Group Chemistry in N1-Hydroxylation
The use of protecting groups is crucial in the synthesis of N-hydroxyindoles, particularly when performing reactions on other parts of the molecule or to prevent undesired side reactions during the N-hydroxylation step itself. The tert-butyloxycarbonyl (Boc ) group is a commonly employed protecting group for the indole nitrogen. mdpi.org It is generally stable to many reaction conditions and can be readily removed. researchgate.net
The compatibility of the Boc group with iridium-catalyzed C-H borylation of indoles has been demonstrated, allowing for functionalization at the C3 position while the nitrogen is protected. nih.gov This strategy could be valuable in a multi-step synthesis of a C3-functionalized N1-hydroxyindole derivative. While the direct influence of protecting groups on the efficiency of N1-hydroxylation reactions is not extensively detailed in the provided context, their use in precursor synthesis and subsequent transformations is a standard practice in indole chemistry. For instance, the pivaloyl group has been used to protect both the N1 and C2 positions of the indole ring due to steric hindrance. mdpi.org
Nucleophilic Substitution Reactions at the Indole N1-Position
The N1-hydroxy group in 1-hydroxyindole (B3061041) derivatives activates the indole nucleus for nucleophilic substitution reactions , a reactivity not typically observed in their N-unsubstituted counterparts. The reaction of 1-hydroxyindoles with various nucleophiles, such as other indoles, in the presence of acid (e.g., 85% formic acid) leads to the formation of N1-substituted indole derivatives. clockss.org
For example, the reaction of N,N-dimethyl-1-hydroxyindole-3-acetamide with indole in formic acid yields N,N-dimethyl-1-(indol-3-yl)indole-3-acetamide in good yield. clockss.org This reaction is proposed to proceed through an SN2 mechanism on the indole nitrogen. clockss.org This unique reactivity has been applied to the synthesis of various complex indole alkaloids. researchgate.net
The scope of nucleophiles is not limited to indoles. Other nucleophiles can also participate in this reaction, leading to a variety of 1-substituted indole derivatives. This opens up avenues for the synthesis of novel analogs of 2-(1-hydroxy-1H-indol-3-yl)acetic acid with diverse functionalities at the N1-position.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations to yield a range of derivatives. These reactions are fundamental in the synthesis of analogs with modified properties.
Standard peptide coupling conditions can be employed to convert the carboxylic acid into amides. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (T3P) facilitate the formation of an amide bond with primary or secondary amines. The use of coupling agents like N-Hydroxysuccinimide (HOSu) can be beneficial in instances where side reactions or dimerizations are a concern, by forming a less reactive mixed anhydride intermediate.
Esterification of the carboxylic acid can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. For instance, reaction with methanol (B129727) under acidic conditions would yield the corresponding methyl ester.
Furthermore, the carboxylic acid can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents such as sodium borohydride (B1222165) are generally ineffective in reducing carboxylic acids. This reaction proceeds via an aldehyde intermediate which is further reduced in situ.
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Amide Formation | Amine, Coupling Agent (e.g., DCC, T3P) | Amide |
| Esterification (Fischer) | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Reduction | LiAlH₄, followed by aqueous workup | Primary Alcohol |
Electrophilic Aromatic Substitution Reactions on the Indole Core
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In the case of this compound, the 3-position is already substituted. Therefore, electrophilic attack is directed to other positions on the indole ring. The presence of the 1-hydroxy group can influence the regioselectivity of these reactions.
Electrophilic substitution on 3-substituted indoles generally occurs at the C2, C4, C6, or C7 positions, with the precise location being dependent on the nature of the electrophile and the reaction conditions. The electron-donating nature of the nitrogen atom strongly activates the pyrrole (B145914) ring towards electrophilic attack.
Common electrophilic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the indole ring can be achieved using various halogenating agents.
Nitration: The introduction of a nitro group is typically carried out using a mixture of nitric acid and sulfuric acid.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the indole ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF).
The regiochemical outcome of these reactions on the 1-hydroxyindole-3-acetic acid core is a critical aspect that requires careful consideration of the directing effects of both the 1-hydroxy and the 3-acetic acid substituents.
| Reaction | Typical Reagents | Introduced Group | Potential Positions of Substitution |
|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl | C2, C4, C6, C7 |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | C4, C6 |
| Vilsmeier-Haack Reaction | POCl₃, DMF | -CHO | C2 |
Stereochemical Aspects in the Synthesis of Chiral Analogs
The synthesis of chiral analogs of this compound, particularly those with a stereocenter at the α-position of the acetic acid side chain, presents a significant synthetic challenge. Achieving high levels of stereocontrol is crucial for the development of compounds with specific biological activities.
One common strategy for introducing chirality is the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of α-substituted indole-3-acetic acids, a chiral auxiliary can be attached to the carboxylic acid moiety. The chiral environment provided by the auxiliary then biases the approach of an electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. After the desired stereocenter is set, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product.
Another approach involves asymmetric catalysis . Chiral catalysts, such as chiral Brønsted acids or transition metal complexes with chiral ligands, can be employed to catalyze the enantioselective addition of nucleophiles or electrophiles to a prochiral substrate. For example, a chiral Brønsted acid could catalyze the addition of a nucleophile to a 3-vinylindole derivative, leading to the formation of a chiral tryptophan analog.
The development of stereoselective synthetic routes to chiral this compound analogs is an active area of research, with the potential to unlock new avenues for scientific investigation.
Structure Activity Relationship Sar and Ligand Design Principles
Systematic Modification of the Indole (B1671886) N1-Position and its Influence on Bioactivity
The N1-position of the indole ring, bearing a hydroxyl group in the parent compound, is a critical site for modification. Acylation of 2,3-diphenyl-5-methoxy-indole with agents like ethyl chloroformate or chloroacetyl chloride has been shown to yield N-substituted derivatives. nih.gov The biological evaluation of such compounds has revealed that these modifications can significantly impact their anti-inflammatory and antihypertensive activities. nih.gov For instance, the reaction of N-chloroacetyl derivatives with various amines, hydrazines, and thiols has produced a library of compounds with diverse pharmacological profiles. nih.gov These studies underscore the importance of the N1-substituent in modulating the biological effects of indole derivatives.
Impact of Substitutions on the Indole Ring System
Substitutions on the carbocyclic part of the indole ring system have a profound effect on the biological activity of 2-(1-Hydroxy-1H-indol-3-yl)acetic acid analogs. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the indole nucleus, thereby influencing its interaction with biological targets. nih.gov Studies on related indole derivatives have shown that the position and nature of substituents are key determinants of activity. For instance, in a series of 1H-indole-2-carboxamides, a chloro or fluoro group at the C5 position enhanced potency for the CB1 receptor. nih.gov Similarly, the placement of a dimethylamino group at the 4-position of a phenyl ring substituent was favored for activity, while moving it to the 3-position led to a loss of potency. nih.gov The synthesis of halogenated derivatives, such as 4-chloroindole-3-acetic acid, has been shown to result in compounds with potent auxin-like activity, demonstrating that even subtle changes to the indole ring can lead to significant alterations in biological function. tandfonline.com
Variation of the Acetic Acid Side Chain and its Biological Effects
The acetic acid side chain at the C3-position is another key area for structural modification. Conversion of the carboxylic acid to esters and amides has been a common strategy to modulate the compound's physicochemical properties and biological activity. nih.gov For example, studies on the nonsteroidal anti-inflammatory drug indomethacin (B1671933), which also contains an indole-3-acetic acid core, revealed that derivatization of the carboxylate moiety into esters and amides can lead to potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Specifically, primary and secondary amide analogs of indomethacin were found to be more potent COX-2 inhibitors than the corresponding tertiary amides. nih.gov The reactivity of activated esters of indole-3-acetic acid with various amines has also been explored, indicating that the nature of the ester and the amine both influence the rate of reaction. mst.edu This suggests that the side chain can be tailored to fine-tune the compound's reactivity and interaction with biological nucleophiles.
Table 1: Impact of Side Chain Modification on COX-2 Inhibition for Indomethacin Analogs
| Modification | General Observation | Reference |
|---|---|---|
| Esterification | Can lead to potent and selective COX-2 inhibitors. | nih.gov |
| Amidation (Primary/Secondary) | Generally more potent COX-2 inhibitors than tertiary amides. | nih.gov |
| Amidation (Tertiary) | Less potent COX-2 inhibitors compared to primary/secondary amides. | nih.gov |
Design and Synthesis of Bioisosteric Analogs
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, the carboxylic acid moiety is a prime candidate for such replacement. Tetrazoles are well-known bioisosteres of carboxylic acids, sharing similar pKa values and the ability to be ionized at physiological pH. rug.nlnih.gov The replacement of a carboxylic acid with a tetrazole ring can lead to improved metabolic stability and a better pharmacokinetic profile. nih.govresearchgate.net The synthesis of tetrazole-containing analogs can be achieved through methods like the [3+2] azide-nitrile cycloaddition reaction. researchgate.net Other heterocyclic groups, such as 3-hydroxyisoxazole and 3-hydroxyisothiazole, have also been successfully employed as planar carboxylic acid isosteres. nih.gov The design of such analogs is guided by the principle of maintaining or improving the key interactions with the biological target while altering other properties in a favorable way.
Table 2: Common Bioisosteres for the Carboxylic Acid Moiety
| Bioisostere | Key Features | Reference |
|---|---|---|
| Tetrazole | Similar pKa to carboxylic acid, metabolically stable. | rug.nlnih.gov |
| 3-Hydroxyisoxazole | Planar, pKa ~4-5. | nih.gov |
| 3-Hydroxyisothiazole | Planar, similar acidity to 3-hydroxyisoxazole. | nih.gov |
| Hydroxamic Acid | Can chelate metals, deprotonates to form N or O anions. | nih.gov |
| Sulfonic Acid | More acidic and polar than carboxylic acids. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. neliti.com For indole derivatives, QSAR studies have been employed to develop predictive models for various activities, including antiproliferative effects. neliti.com These models typically use a range of molecular descriptors that quantify physicochemical properties such as lipophilicity, electronic effects, and steric parameters. nih.gov For instance, a QSAR analysis of 2-hydroxy-1H-isoindole-1,3-diones showed that their inhibitory effect was well correlated with electronic and lipophilic parameters. nih.gov The development of accurate predictive models relies on the availability of high-quality bioactivity data for a structurally diverse set of compounds. nih.gov These models can then be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and guide the design of new analogs with enhanced activity. youtube.commdpi.com Machine learning and deep learning approaches are increasingly being used to develop more sophisticated and accurate predictive models. nih.govarxiv.org
Computational Chemistry and Theoretical Investigations of 2 1 Hydroxy 1h Indol 3 Yl Acetic Acid
Molecular Docking and Protein-Ligand Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site.
For 2-(1-Hydroxy-1H-indol-3-yl)acetic acid, docking studies can identify potential protein targets and elucidate its binding mode. The process involves placing the 3D structure of the compound into the active site of a target protein and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy score indicates a more favorable and stable interaction.
Key interactions that stabilize the protein-ligand complex include:
Hydrogen Bonds: The hydroxyl (-OH) and carboxylic acid (-COOH) groups of the compound are potent hydrogen bond donors and acceptors.
Hydrophobic Interactions: The indole (B1671886) ring can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.
Electrostatic Interactions: The charged carboxylate group can form salt bridges with positively charged residues such as lysine (B10760008) or arginine.
Studies on similar indole-based compounds have explored their potential as inhibitors for various enzymes, including those involved in microbial pathogenesis. nih.govjocpr.com A hypothetical docking study of this compound could yield results similar to those presented in the table below, illustrating its potential interactions within an enzyme active site.
Interactive Table: Illustrative Molecular Docking Results
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Hypothetical Kinase (e.g., 1ABC) | -8.5 | Lys72, Asp184 | Hydrogen Bond, Salt Bridge |
| -8.5 | Phe167 | π-π Stacking | |
| Hypothetical Ligase (e.g., 2XYZ) | -7.9 | Arg101, Ser150 | Hydrogen Bond |
| -7.9 | Val65, Leu98 | Hydrophobic |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations provide a fundamental understanding of molecular structure, stability, and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.gov
Low HOMO-LUMO gap: A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. nih.gov
High HOMO-LUMO gap: A large energy gap indicates high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. irjweb.com
For indole derivatives, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly used to calculate these properties. chemrxiv.orgresearchgate.net The HOMO in indole derivatives is typically localized over the π-system of the indole ring, indicating this is the primary site for electrophilic attack. The LUMO is also generally distributed across the aromatic system. The introduction of a hydroxyl group at the N1 position would be expected to influence the electron density and thus the energies of these orbitals.
Interactive Table: Illustrative Frontier Orbital Energies
| Parameter | Illustrative Energy Value (eV) | Significance |
| EHOMO | -6.20 | Electron-donating ability |
| ELUMO | -1.50 | Electron-accepting ability |
| ΔE (Gap) | 4.70 | Chemical reactivity and stability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated to predict how a molecule will interact with other charged species. MEP maps are color-coded to indicate different electrostatic potential values:
Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with nucleophilic sites (e.g., lone pairs on oxygen or nitrogen atoms).
Blue/Green: Regions of positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
For this compound, the MEP map would predictably show strong negative potential (red) around the oxygen atoms of the carboxylic acid and the N-hydroxyl group, identifying them as primary sites for hydrogen bonding and interaction with electrophiles. researchgate.netnih.gov The hydrogen atom of the carboxylic acid would show a region of high positive potential (blue), confirming its acidic nature. The indole ring would display a mixed potential, reflecting the complex electron distribution of the aromatic system. nih.gov
Conformational Analysis and Dynamics
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (low-energy structures) of a molecule and the energy barriers for converting between them.
For this compound, the primary source of conformational flexibility is the rotation around the single bonds in the acetic acid side chain (specifically, the C3-Cα and Cα-C(O) bonds). Theoretical studies on the parent IAA molecule have shown that the orientation of the acetyl moiety with respect to the indole ring plane defines different stable conformers. nih.govresearchgate.net Similar analyses, using methods like DFT (e.g., B3LYP/6-31G**) for geometry optimization, would reveal the preferred spatial arrangement of the side chain in the 1-hydroxy derivative. nih.gov
Furthermore, like other carboxylic acids, this compound can form hydrogen-bonded dimers. Computational studies can model these dimeric structures to understand their stability and vibrational properties, which are often different from the monomeric form. nih.gov
Spectroscopic Property Prediction (e.g., NMR, IR)
Computational methods can accurately predict spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated IR spectrum with an experimental one, researchers can confidently assign specific absorption bands to particular functional groups (e.g., the C=O stretch of the carboxylic acid, the O-H stretch of the hydroxyl groups, and the N-H/C-H stretches of the indole ring). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts. faccts.denih.gov Accurate prediction requires consideration of solvent effects and, for complex systems, may involve Boltzmann averaging of shifts from multiple low-energy conformers. faccts.de
Interactive Table: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Feature | Predicted Value | Typical Experimental Range |
| IR: C=O Stretch (cm⁻¹) | 1720 | 1700-1740 |
| IR: O-H Stretch (cm⁻¹) | 3450 | 3200-3600 |
| ¹³C NMR: C=O (ppm) | 175.5 | 170-180 |
| ¹H NMR: Carboxyl H (ppm) | 11.8 | 10-13 |
Mechanistic Insights from Theoretical Reaction Pathways
Computational chemistry can be used to map the entire energy landscape of a chemical reaction, providing deep mechanistic insights. By calculating the energies of reactants, products, intermediates, and transition states, a reaction coordinate diagram can be constructed. This allows for the determination of activation energies, which govern the reaction rate.
For this compound, theoretical studies could investigate several potential reaction pathways:
Degradation Pathways: The oxidative degradation of indole derivatives is of significant environmental and biological interest. researchgate.netnih.govfrontiersin.org Computational modeling could elucidate the step-by-step mechanism, identifying key intermediates and predicting the most likely points of initial attack by radicals or oxidants. researchgate.netnih.gov
Tautomerization: The compound is a tautomer of 2-oxindole-3-acetic acid. Quantum chemical calculations could determine the relative stability of the two tautomers and the energy barrier for the interconversion.
Biosynthesis: If the compound is a metabolite, computational methods like protein-ligand docking and quantum mechanics/molecular mechanics (QM/MM) could model the enzymatic steps involved in its formation from a precursor like tryptophan. nih.gov
Biosynthetic Origins and Metabolic Fates of Indole Acetic Acid Derivatives
Tryptophan-Dependent Biosynthetic Pathways in Microorganisms and Plants
The biosynthesis of indole-3-acetic acid (IAA) is predominantly dependent on the amino acid tryptophan as a precursor in both plants and microorganisms. nih.gov Several distinct pathways have been identified, often named for a key intermediate. A single organism may utilize more than one pathway to synthesize IAA. oup.com
The primary tryptophan-dependent pathways include:
The Indole-3-Acetamide (B105759) (IAM) Pathway: This is one of the best-characterized pathways in bacteria. oup.com In a two-step process, tryptophan is first converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. Subsequently, IAM is hydrolyzed to IAA by an IAM hydrolase, encoded by the iaaH gene. mdpi.com This pathway is notably used by plant pathogenic bacteria like Agrobacterium tumefaciens to induce tumor formation in host plants. mdpi.com
The Indole-3-Pyruvic Acid (IPyA) Pathway: This pathway is considered a major route for IAA biosynthesis in both plants and bacteria. oup.com It begins with the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by a tryptophan aminotransferase. In bacteria, IPyA is then typically decarboxylated to indole-3-acetaldehyde (IAAld) by an indole-3-pyruvate decarboxylase. Finally, IAAld is oxidized to IAA by an aldehyde dehydrogenase.
The Tryptamine (B22526) (TAM) Pathway: In this pathway, tryptophan is first decarboxylated to form tryptamine. mdpi.com Tryptamine is then oxidized to indole-3-acetaldehyde by an amine oxidase. As in the IPyA pathway, the final step is the conversion of IAAld to IAA by an aldehyde dehydrogenase. mdpi.com
The Indole-3-Acetonitrile (B3204565) (IAN) Pathway: This pathway is more predominantly studied in plants. Tryptophan is converted to indole-3-acetaldoxime (IAOx), which is then converted to indole-3-acetonitrile (IAN). A nitrilase then catalyzes the conversion of IAN to IAA. nih.gov
Table 1: Tryptophan-Dependent IAA Biosynthetic Pathways
| Pathway Name | Key Intermediates | Key Enzymes | Predominantly Found In |
|---|---|---|---|
| Indole-3-Acetamide (IAM) | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase (iaaM), Indole-3-acetamide hydrolase (iaaH) | Bacteria |
| Indole-3-Pyruvic Acid (IPyA) | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | Tryptophan aminotransferase, Indole-3-pyruvate decarboxylase, Aldehyde dehydrogenase | Plants, Bacteria, Fungi |
| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde (IAAld) | Tryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenase | Plants, Microorganisms |
| Indole-3-Acetonitrile (IAN) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Cytochrome P450 enzymes, Nitrilase | Plants |
Enzymatic Transformations and Associated Metabolic Enzymes
The biosynthesis of IAA from tryptophan involves a series of enzymatic transformations, with several key enzyme families playing crucial roles.
Monoamine Oxidases: In the tryptamine (TAM) pathway, monoamine oxidases (MAOs) are responsible for the oxidative deamination of tryptamine to produce indole-3-acetaldehyde. mdpi.com MAOs are flavin-containing enzymes that catalyze the oxidation of monoamines. Tryptamine is a substrate for both MAO-A and MAO-B isoforms.
Aldehyde Dehydrogenases: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. In the context of IAA biosynthesis, ALDHs are critical for the final step in both the indole-3-pyruvic acid (IPyA) and tryptamine (TAM) pathways, where they convert indole-3-acetaldehyde to the biologically active hormone, indole-3-acetic acid.
Table 2: Key Enzymes in IAA Biosynthesis and Metabolism
| Enzyme Family | Role in IAA Metabolism | Pathway(s) |
|---|---|---|
| Tryptophan-2-monooxygenase | Conversion of tryptophan to indole-3-acetamide | Indole-3-Acetamide (IAM) |
| Indole-3-acetamide hydrolase | Hydrolysis of indole-3-acetamide to IAA | Indole-3-Acetamide (IAM) |
| Tryptophan aminotransferase | Conversion of tryptophan to indole-3-pyruvic acid | Indole-3-Pyruvic Acid (IPyA) |
| Indole-3-pyruvate decarboxylase | Decarboxylation of indole-3-pyruvic acid to indole-3-acetaldehyde | Indole-3-Pyruvic Acid (IPyA) |
| Tryptophan decarboxylase | Decarboxylation of tryptophan to tryptamine | Tryptamine (TAM) |
| Monoamine Oxidase (MAO) | Oxidation of tryptamine to indole-3-acetaldehyde | Tryptamine (TAM) |
| Aldehyde Dehydrogenase (ALDH) | Oxidation of indole-3-acetaldehyde to IAA | Indole-3-Pyruvic Acid (IPyA), Tryptamine (TAM) |
| Nitrilase | Conversion of indole-3-acetonitrile to IAA | Indole-3-Acetonitrile (IAN) |
The catabolism of IAA can also involve hydroxylation. For instance, the aerobic degradation of IAA in some bacteria proceeds through the formation of catechol, a process that involves hydroxylated intermediates. nih.govmdpi.com While the specific enzymes responsible for the synthesis of 2-(1-Hydroxy-1H-indol-3-yl)acetic acid are not well-documented, it is plausible that hydroxylase enzymes could modify the indole (B1671886) ring of IAA or its precursors.
Role as Natural Products and Metabolites in Biological Systems (non-human focus)
Indole-3-acetic acid and its derivatives are significant natural products and metabolites in a variety of non-human biological systems, playing crucial roles in communication and interaction between organisms.
In plants , IAA is a primary hormone that regulates almost every aspect of growth and development, including cell division, elongation, and differentiation. nih.gov It is also involved in plant responses to light, gravity, and pathogens. nih.gov
In microorganisms , IAA is not only a metabolic byproduct but also functions as a signaling molecule. nih.govoup.com Many plant-associated bacteria and fungi produce IAA, which can influence the host plant's physiology. nih.gov For example, IAA secreted by beneficial rhizobacteria can promote root growth and development, thereby enhancing nutrient uptake by the plant. researchgate.net In pathogenic interactions, microbial-produced IAA can act as a virulence factor, disrupting the host's normal development and suppressing its defense responses. nih.govoup.com
IAA also plays a role in the physiology of the microorganisms themselves. It has been shown to be involved in regulating gene expression related to stress responses and biofilm formation in some bacteria. oup.com Furthermore, IAA can act as a signaling molecule in microbe-microbe interactions, potentially influencing community structure and behavior. nih.gov
The catabolism of IAA by some soil and plant-associated bacteria is also an important ecological process. nih.gov These microorganisms can utilize IAA as a source of carbon and nitrogen, thereby regulating the levels of this potent signaling molecule in the environment. nih.gov This degradation is mediated by specific gene clusters, such as the iac genes for aerobic degradation. biorxiv.org
While there is limited information on the specific roles of hydroxylated IAA derivatives like this compound, other hydroxylated forms such as 5-hydroxyindole-3-acetic acid have been identified in various organisms. foodb.ca These derivatives may represent intermediates in catabolic pathways or have their own distinct biological activities.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(1-Hydroxy-1H-indol-3-yl)acetic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the indole (B1671886) ring, the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain, and the acidic proton of the carboxyl group (-COOH). A key distinguishing feature compared to its parent compound, Indole-3-acetic acid, would be the absence of the N-H proton signal and the appearance of a new signal for the N-OH hydroxyl proton.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. hmdb.ca The spectrum for this compound would display signals corresponding to the eight carbons of the indole core, the methylene carbon, and the carbonyl carbon of the acetic acid group. spectrabase.comchemicalbook.com The presence of the electron-withdrawing N-hydroxy group is expected to induce shifts in the positions of the adjacent carbon signals (C2 and C7a) compared to Indole-3-acetic acid.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the known shifts for Indole-3-acetic acid and expected substituent effects of the N-hydroxy group.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 | ~7.3 | ~125 |
| CH₂ | ~3.7 | ~31 |
| C4 | ~7.6 | ~119 |
| C5 | ~7.2 | ~122 |
| C6 | ~7.1 | ~120 |
| C7 | ~7.5 | ~112 |
| N-OH | Variable, broad | - |
| COOH | Variable, broad | ~174 |
| C3 | - | ~108 |
| C3a | - | ~127 |
2D NMR experiments are crucial for assembling the complete structural puzzle by revealing correlations between different nuclei. science.govyoutube.comepfl.ch
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com For this compound, COSY would show correlations between the neighboring aromatic protons on the benzene (B151609) portion of the indole ring (H4-H5, H5-H6, H6-H7), confirming their sequence.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atom they are attached to. epfl.chyoutube.com It provides a direct link between the ¹H and ¹³C assignments, confirming, for example, which carbon signal corresponds to the C2-H proton or the -CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range connections (2-3 bonds) between protons and carbons, which helps in piecing together the molecular fragments. youtube.comemerypharma.com Key correlations would include the methylene protons showing a cross-peak to the carboxyl carbon (C=O) and the indole carbons C2 and C3. This confirms the attachment of the acetic acid side chain to the C3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. It can provide valuable information on the molecule's conformation. For instance, a NOESY spectrum could show a spatial relationship between the N-OH proton and the proton at the C2 position.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of a molecule. nih.govnih.gov Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places), allowing for the determination of a unique molecular formula. researchgate.netresearchgate.net For this compound, HRMS would be used to verify its molecular formula as C₁₀H₉NO₃.
Table 2: Theoretical HRMS Data for this compound (C₁₀H₉NO₃)
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M] | C₁₀H₉NO₃ | 191.05824 |
| [M+H]⁺ | C₁₀H₁₀NO₃⁺ | 192.06552 |
| [M+Na]⁺ | C₁₀H₉NNaO₃⁺ | 214.04746 |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czwiley.com The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different types of bonds.
For this compound, the FTIR spectrum would provide clear evidence for its key structural features. nih.gov A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. vscht.cz The spectrum would also feature a strong C=O (carbonyl) stretch around 1700 cm⁻¹ from the carboxylic acid. researchgate.net The presence of the N-hydroxy group would be indicated by an O-H stretching band and an N-O stretching vibration. Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. vscht.cz The absence of a sharp N-H stretching band around 3400 cm⁻¹ would differentiate it from Indole-3-acetic acid. researchgate.net
Table 3: Expected Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad) |
| N-Hydroxy O-H | Stretch | 3200-3600 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Carbonyl C=O | Stretch | 1700-1725 (strong) |
| Aromatic C=C | Stretch | 1400-1600 |
X-ray Crystallography for Solid-State Molecular Architecture
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for separating the target compound from impurities and for assessing its purity. ijsrtjournal.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution version, UPLC, are the most common methods for the analysis and purification of indole derivatives. nih.govmdpi.com A reversed-phase method, typically using a C8 or C18 stationary phase, is effective for separation. nih.govdoi.org The mobile phase usually consists of a mixture of an aqueous solvent (often containing an acid like formic or acetic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode. doi.orgsielc.comresearchgate.net Detection is commonly achieved using a UV-Vis detector, as the indole ring has a strong chromophore, or a mass spectrometer (LC-MS) for greater sensitivity and specificity. doi.org
Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining appropriate solvent systems for column chromatography. silicycle.comaga-analytical.com.pl For this compound, a silica (B1680970) gel plate would serve as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). researchgate.net The position of the compound is visualized under UV light or by staining with an appropriate reagent. nih.gov
Table 4: Example Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase Example | Detection |
|---|---|---|---|
| UPLC/HPLC | C18 (Reversed-Phase) | Water with 0.1% Formic Acid and Acetonitrile (Gradient) | UV (280 nm), MS |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (e.g., 70:30 v/v) | UV Light (254 nm) |
Future Research Trajectories and Broader Academic Implications
Development of Novel Synthetic Methodologies for N1-Hydroxylated Indoles
The synthesis of the N-hydroxyindole core remains a challenging yet crucial area of research. While several methods exist, they often face limitations such as harsh reaction conditions, limited substrate scope, or the use of expensive reagents. clockss.orgunito.it Future research is expected to focus on developing more efficient, atom-economical, and environmentally benign synthetic strategies.
Key areas for development include:
Catalytic Methods: The exploration of novel catalysts, including transition metals and organocatalysts, could provide milder and more selective pathways to N-hydroxyindoles. For instance, rhodium(III)-catalyzed C–H cyclization has emerged as a promising technique. unito.it
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety for potentially unstable intermediates, and facilitate scalability.
Biocatalysis: The use of enzymes for the selective hydroxylation of the indole (B1671886) nitrogen presents a green and highly specific synthetic route that is currently underexplored.
A comparative overview of existing and potential future synthetic strategies highlights the evolution of this chemical field.
| Method | Description | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Somei's Tungstate (B81510) Method | Oxidation of 2,3-dihydroindoles (indolines) using hydrogen peroxide with a sodium tungstate or phosphotungstate catalyst. | Inexpensive reagents; works in the presence of water. | Requires a preliminary reduction of the indole to an indoline. | clockss.orgthieme-connect.com |
| Acheson's Method | Reductive cyclization of 2-nitrophenylacetaldehydes using reagents like titanium(III) chloride or zinc-ammonium chloride. | Directly forms the indole ring. | Troublesome synthesis of the starting nitroaldehydes. | thieme-connect.com |
| Nitrosoarene Cycloaddition | A direct and atom-economical approach involving the cycloaddition of nitrosoarenes with conjugated alkynones. | High regioselectivity; excellent atom and step economy. | Reaction scope and substrate tolerance are still being explored. | unito.it |
| Reductive Cyclization of Dinitrobenzyl Ketones | Reduction of 2,4-dinitrobenzyl ketones with tin(II) chloride to form 6-nitro derivatives of 1-hydroxyindoles. | Provides access to specific nitro-substituted derivatives. | Limited to the synthesis of specific isomers based on starting materials. | thieme-connect.com |
Elucidation of Undiscovered Biological Activities and Targets
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs. rjpn.orgnih.gov The N-hydroxy functionality adds a unique chemical handle that can alter pharmacological properties and metabolic pathways. While preliminary studies have shown that N-hydroxyindoles can exhibit activities such as inhibition of platelet aggregation and potential as anticancer agents, the full spectrum of their biological potential is far from realized. researchgate.netnih.gov
Future research should systematically explore the bioactivity of 2-(1-Hydroxy-1H-indol-3-yl)acetic acid and its derivatives in diverse therapeutic areas. High-throughput screening campaigns against various cell lines and enzyme panels could uncover novel activities. Network pharmacology studies suggest that indole-3-acetic acid itself has potential applications in conditions like diminished ovarian reserve through anti-inflammatory and antioxidant mechanisms, indicating that N-hydroxylated analogs warrant similar investigation. nih.gov
| Reported Activity of N-Hydroxyindole Analogs | Potential Therapeutic Area | Mechanism of Action (if known) | Reference |
|---|---|---|---|
| Inhibition of Platelet Aggregation | Cardiovascular Disease | Not fully elucidated. | researchgate.netnih.gov |
| Inhibition of Lactate (B86563) Dehydrogenase (hLDH5) | Oncology | Interference with tumor metabolism in hypoxic conditions. | nih.gov |
| Antibacterial Activity | Infectious Disease | Varies; potential inhibition of essential bacterial enzymes. | nih.govnih.gov |
| Antiviral (e.g., Anti-HIV) | Infectious Disease | Inhibition of viral enzymes like reverse transcriptase or Vif protein. | rjpn.orgnih.gov |
| Anti-inflammatory | Inflammatory Disorders | Potential inhibition of enzymes like cyclooxygenase (COX). | nih.gov |
Advancements in Computational Design of Indole Acetic Acid Analogs
Computational chemistry and in silico modeling are indispensable tools for modern drug discovery, enabling the rational design of molecules with desired properties and predicting their interactions with biological targets. espublisher.com These approaches can accelerate the development of novel analogs of this compound by prioritizing synthetic efforts and minimizing trial-and-error experimentation.
Future computational studies could focus on:
Molecular Docking: Simulating the binding of N-hydroxyindole acetic acid analogs to the active sites of known and novel protein targets to predict binding affinity and mode of interaction. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of compounds with their biological activity, guiding the design of more potent molecules. nih.govnih.govwildlife-biodiversity.com
Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction and understand the conformational changes involved. espublisher.com
Pharmacokinetic Prediction (ADME): Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion properties of designed analogs, helping to identify candidates with better drug-like characteristics early in the discovery process. researchgate.netfrontiersin.org
| Computational Method | Application for Indole Acetic Acid Analogs | Potential Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding affinity and orientation in target proteins (e.g., enzymes, receptors). | Identification of potent inhibitors or modulators. | nih.govnih.gov |
| QSAR | Correlating physicochemical properties with biological activity (e.g., antibacterial, anticancer). | Guiding the design of analogs with enhanced potency. | nih.govwildlife-biodiversity.com |
| Molecular Dynamics | Assessing the stability and dynamics of ligand-receptor complexes. | Understanding the mechanism of action at an atomic level. | espublisher.com |
| ADME Prediction | Evaluating drug-likeness, metabolic stability, and potential toxicity. | Selection of candidates with favorable pharmacokinetic profiles. | researchgate.net |
Interdisciplinary Research Integrating Chemical Synthesis and Biological Evaluation
The successful advancement of research on this compound and its analogs hinges on a close, iterative collaboration between synthetic chemists and biologists. nih.govnih.gov The design-synthesis-test-analyze cycle is fundamental to medicinal chemistry and drug discovery.
Future progress will be driven by integrated research programs where:
Synthetic chemists develop novel, efficient routes to create diverse libraries of N-hydroxylated indole derivatives.
Biologists and pharmacologists conduct comprehensive screenings to identify lead compounds and elucidate their mechanisms of action.
Computational chemists use the resulting structure-activity relationship (SAR) data to refine models and design the next generation of compounds with improved potency and selectivity. nih.gov
This synergistic approach ensures that synthetic efforts are guided by biological data and that biological hypotheses can be tested with custom-designed molecular probes. Such interdisciplinary collaborations are essential for unlocking the full therapeutic potential of this promising class of molecules and translating fundamental chemical discoveries into tangible benefits for science and medicine. researchgate.netrsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
